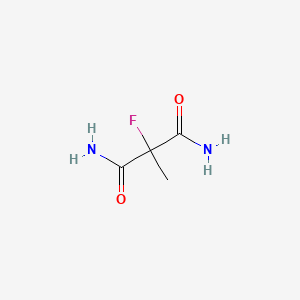

2-Fluoro-2-methylmalonamide

Description

Structure

3D Structure

Properties

CAS No. |

18283-30-2 |

|---|---|

Molecular Formula |

C4H7FN2O2 |

Molecular Weight |

134.11 g/mol |

IUPAC Name |

2-fluoro-2-methylpropanediamide |

InChI |

InChI=1S/C4H7FN2O2/c1-4(5,2(6)8)3(7)9/h1H3,(H2,6,8)(H2,7,9) |

InChI Key |

NQEIWNPZGSWKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N)(C(=O)N)F |

Origin of Product |

United States |

Methylation of Diethyl Malonate:

The first derivatization step is the methylation of the α-carbon of diethyl malonate. This is a standard organic reaction typically achieved by deprotonating the diethyl malonate with a suitable base to form an enolate, which then acts as a nucleophile to attack a methylating agent.

Reaction: Diethyl malonate is treated with a base like sodium ethoxide in ethanol, followed by the addition of a methylating agent such as methyl iodide.

Intermediate Formed: Diethyl methylmalonate. lookchem.com

The synthesis of substituted malonic esters is a well-established procedure. For instance, diethyl 2-ethyl-2-methylmalonate can be prepared by reacting diethyl 2-methylmalonate with bromoethane (B45996) in the presence of potassium carbonate, indicating the feasibility of alkylating the α-position. prepchem.com

Fluorination of Diethyl Methylmalonate:

The introduction of a fluorine atom is a critical and often challenging step. Electrophilic fluorinating agents are commonly employed for this purpose.

Reaction: Diethyl methylmalonate is treated with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI) or Selectfluor®.

Intermediate Formed: Diethyl 2-fluoro-2-methylmalonate. nih.govbldpharm.com

The history of using N-F compounds as fluorinating agents dates back several decades. beilstein-journals.org Early methods for fluorinating sodium diethyl malonate often resulted in low yields of the desired product. beilstein-journals.org However, the development of modern electrophilic fluorinating reagents has significantly improved the efficiency of such transformations.

Amidation of Diethyl 2 Fluoro 2 Methylmalonate:

Elucidation of Reaction Mechanisms in the Formation of this compound

The synthesis of this compound logically proceeds via the fluorination of a 2-methylmalonamide (B75449) precursor. A plausible and widely used method for such a transformation is electrophilic fluorination. The mechanism for this process is believed to involve the generation of a carbanion or enolate intermediate from the starting malonamide, which then acts as a nucleophile.

A proposed reaction mechanism would involve the following steps:

Enolate Formation: In the presence of a suitable base, a proton is abstracted from the α-carbon of 2-methylmalonamide. The resulting enolate is stabilized by resonance, with the negative charge delocalized across the two carbonyl oxygen atoms.

Nucleophilic Attack: The electron-rich enolate then attacks an electrophilic fluorine source ("F+"). Common reagents for this purpose are N-F compounds like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-Fluorobenzenesulfonimide (NFSI). The choice of reagent can be critical, as their reactivity and stability vary.

Product Formation: The nucleophilic attack results in the formation of a new C-F bond at the α-position, yielding the final this compound product.

The mechanism of electrophilic fluorination itself has been a subject of debate, with evidence supporting either a direct SN2 pathway or a single-electron transfer (SET) process, depending on the specific reactants and conditions. For enolates, the reaction is generally depicted as an SN2-type attack on the fluorine atom.

Degradation Pathways and Stability Studies of this compound Under Varied Chemical and Environmental Conditions

The stability of this compound is a critical parameter, particularly concerning its storage and potential applications. While specific degradation studies on this compound are not widely published, likely degradation pathways can be predicted based on its functional groups. The primary routes of degradation would be hydrolysis of the amide linkages and potential cleavage of the C-F bond under certain conditions.

Hydrolytic Degradation:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the C-N bond, eventually yielding 2-fluoro-2-methylmalonic acid and ammonia (or the corresponding ammonium (B1175870) salt). The presence of the α-fluoro group can influence the rate of hydrolysis due to its strong electron-withdrawing effect. Studies on related fluorinated nucleic acids have shown that a 2'-fluoro substituent can dramatically increase stability to acid-catalyzed hydrolysis compared to non-fluorinated analogues.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon. This pathway would also lead to the formation of the corresponding carboxylate salt and ammonia. The stability of α-fluoro amides under basic conditions can be significant.

Other Degradation Pathways:

Radiolytic Degradation: Exposure to ionizing radiation could induce homolytic cleavage of the C-C, C-N, or C-F bonds, leading to a variety of radical-mediated degradation products. Studies on other malonamides show that the substitution pattern on the central carbon and nitrogen atoms dictates which bond is preferentially cleaved.

Thermal Degradation: At elevated temperatures, decomposition could occur, potentially involving decarboxylation if the amide groups are first hydrolyzed to carboxylic acids.

A systematic stability study would assess the molecule's integrity under various conditions as outlined by ICH guidelines.

Table 1: Hypothetical Stability Testing Protocol for this compound

| Study Type | Storage Condition | Minimum Duration | Potential Degradants to Monitor |

|---|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 2-fluoro-2-methylmalonic acid, Ammonia |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 2-fluoro-2-methylmalonic acid, Ammonia |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 2-fluoro-2-methylmalonic acid, Ammonia |

| Forced Degradation | Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Oxidative (e.g., H₂O₂), Photolytic (ICH Q1B), Thermal | Variable | All possible hydrolysis, oxidative, and photolytic products |

Influence of Electron Density Distribution on the Reactivity Profile of this compound

The distribution of electron density in this compound is heavily influenced by the substituents on the central carbon. The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).

Polarization of the C-F Bond: The C-F bond is highly polarized, with a partial positive charge (δ+) on the central carbon and a significant partial negative charge (δ-) on the fluorine atom. This polarization reduces the electron density at the central carbon.

Effect on Amide Groups: The inductive withdrawal of electron density by the fluorine atom propagates to the adjacent carbonyl groups. This increases the partial positive charge on the carbonyl carbons, making them more electrophilic and potentially more susceptible to nucleophilic attack compared to non-fluorinated malonamides.

Acidity of N-H Protons: The electron-withdrawing nature of the α-fluoro substituent can increase the acidity of the amide N-H protons. This is because the resulting amide anion (conjugate base) is stabilized by the inductive effect.

Methyl Group Effect: The methyl group, in contrast, has a weak electron-donating inductive effect (+I effect). This slightly counteracts the electron-withdrawing effect of the fluorine atom but is significantly weaker.

Hydrogen Bonding: The electronegative fluorine atom can participate in intramolecular hydrogen bonding with the amide N-H protons (a F···H-N interaction). This interaction, confirmed in other α-fluoro amides by NMR spectroscopy and computational studies, can influence the conformational preferences and reactivity of the molecule. The strength of this interaction is modulated by the electron density at the fluorine atom.

Nucleophilic and Electrophilic Reactivity Studies of the Malonamide Moiety

The malonamide moiety in this compound contains both nucleophilic and electrophilic sites, with reactivity modulated by the α-substituents.

Electrophilic Sites:

The primary electrophilic sites are the two carbonyl carbons. As discussed previously, the electron-withdrawing fluorine atom enhances the electrophilicity of these carbons, making them more reactive towards nucleophiles. Reactions at these sites would typically involve nucleophilic acyl addition or substitution.

Nucleophilic Sites:

The nitrogen atoms of the amide groups possess lone pairs of electrons and are potential nucleophiles. However, their nucleophilicity is generally low due to resonance delocalization of the lone pair into the carbonyl group. Deprotonation with a strong base would form a much more potent nucleophilic amide anion.

The oxygen atoms of the carbonyl groups also have lone pairs and can act as nucleophiles or, more commonly, as Lewis bases (e.g., in protonation or coordination to metal ions).

The fluorine atom, while highly electronegative, is generally considered a poor nucleophile in its bonded state.

Computational Predictions of Reaction Pathways and Transition States in this compound Synthesis

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms, predict reaction pathways, and characterize transition states. For the synthesis of this compound, DFT calculations could be employed to model the proposed electrophilic fluorination pathway.

Modeling the Reaction Pathway: A computational study would typically involve calculating the potential energy surface for the reaction. Key structures to be optimized would include:

Reactants: 2-methylmalonamide, a base, and an electrophilic fluorinating agent (e.g., Selectfluor).

Intermediates: The enolate of 2-methylmalonamide.

Transition States (TS): The transition state for the proton abstraction (enolate formation) and, crucially, the transition state for the C-F bond formation.

Products: this compound and the reaction byproducts.

DFT calculations can predict the activation energies (the energy difference between reactants and the transition state) for each step. The step with the highest activation energy would be the rate-determining step of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state correctly connects the reactant and product of a specific step.

Table 2: Representative Parameters for a DFT Study on this compound Synthesis

| Parameter | Description | Example Value/Method | Purpose |

|---|---|---|---|

| Method | The functional used to approximate the exchange-correlation energy. | B3LYP, M06-2X, ωB97X-D | To calculate the electronic structure and energy of the system. |

| Basis Set | The set of functions used to build molecular orbitals. | 6-311+G(d,p), def2-TZVP | To accurately describe the electron distribution, especially for fluorine. |

| Solvation Model | A model to account for the effect of the solvent on the reaction. | PCM (Polarizable Continuum Model), SMD | To simulate reaction conditions in a specific solvent and improve accuracy. |

| Calculation Type | The specific computational task being performed. | Geometry Optimization, Frequency Analysis, Transition State Search (e.g., QST2/3, CI-NEB), IRC | To find stable structures, verify them as minima or transition states, and map the reaction path. |

Such computational studies can provide deep mechanistic insights, rationalize experimental observations, and guide the optimization of reaction conditions for the synthesis of this compound and related fluorinated compounds.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 2 Methylmalonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H, ¹⁹F, ¹³C NMR)d-nb.infoethz.chethz.ch

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Fluoro-2-methylmalonamide in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its stereochemistry and conformational preferences can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the methyl protons and the amide protons. The methyl (CH₃) group, being adjacent to a quaternary carbon, would appear as a singlet. However, long-range coupling to the fluorine atom (⁴JHF) might induce a doublet splitting of this signal. ethz.ch The amide (NH₂) protons are diastereotopic due to the chiral center created by the fluorine and methyl substitution. Consequently, they are expected to appear as two separate signals, each likely showing coupling to each other (geminal coupling) and potentially long-range coupling to the fluorine atom. The chemical shifts of these protons are sensitive to the solvent and concentration due to hydrogen bonding. ethz.ch

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for probing the local environment of the fluorine atom. jeolusa.com For this compound, the ¹⁹F NMR spectrum would show a single resonance. The chemical shift of this signal is characteristic of a fluorine atom attached to a tertiary carbon. This signal would be split into a quartet by the three equivalent protons of the methyl group (³JFH) and could also exhibit further splitting due to coupling with the amide protons (⁴JFH). ethz.ch The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. d-nb.infoucsb.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the quaternary carbon, the methyl carbon, and the two equivalent carbonyl carbons of the amide groups. A key feature of the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the fluorine atom (nJCF). The signal for the quaternary carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond coupling constant (¹JCF). The methyl carbon (C3) and the carbonyl carbons (C1) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These coupling constants are valuable for confirming the structure and for conformational analysis. researchgate.netnih.gov

Conformational Analysis: The rotational barrier around the C-C and C-N bonds can lead to the existence of different conformers in solution. NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformations. For α-fluoro amides, there is a known preference for an antiperiplanar arrangement between the C-F and C=O bonds to minimize dipole-dipole repulsion. ethz.ch Variable temperature NMR studies can also be employed to study the dynamics of conformational exchange. d-nb.info

Table 4.1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| CH₃ | ~1.6 - 1.9 | d | ⁴JHF ≈ 1-3 |

| NH₂ | ~6.5 - 8.5 | two br s | |

| ¹⁹F | ~(-150) - (-180) | q | ³JFH ≈ 20-25 |

| ¹³C | |||

| C=O | ~168 - 172 | d | ²JCF ≈ 20-30 |

| C-F | ~90 - 100 | d | ¹JCF ≈ 170-200 |

| CH₃ | ~20 - 25 | d | ²JCF ≈ 20-25 |

Note: The predicted values are based on typical chemical shifts and coupling constants for analogous α-fluoro amides and substituted malonamides. Actual experimental values may vary.

X-ray Crystallography for Precise Solid-State Structural Determination of this compound and its Co-crystalsrsc.orgnih.govicdd.com

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rsc.org This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Single-Crystal X-ray Diffraction: For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial arrangement of all atoms, including the fluorine, methyl, and two amide groups around the central carbon atom. It would confirm the tetrahedral geometry at the C2 position and provide precise measurements of the C-F, C-C, C-N, and C=O bond lengths. The crystal structure of the related compound, dimethyl fluoromalonate, has been determined, providing a reference for the expected bond parameters. nih.gov

Intermolecular Interactions: The crystal packing of this compound would be dictated by a network of intermolecular hydrogen bonds involving the amide N-H donors and the carbonyl oxygen acceptors. Each amide group has two N-H protons and one carbonyl oxygen, allowing for the formation of an extensive hydrogen-bonding network that stabilizes the crystal lattice. The fluorine atom, being a weak hydrogen bond acceptor, might also participate in weak C-H···F interactions.

Co-crystals: The ability of the amide functional groups to form robust hydrogen bonds makes this compound an excellent candidate for forming co-crystals with other molecules (co-formers). grafiati.com Co-crystals are crystalline structures in which two or more different molecules are held together in a stoichiometric ratio by non-covalent interactions. By selecting appropriate co-formers, it is possible to modify the physicochemical properties of the parent compound. X-ray crystallography is essential for characterizing the structure of these co-crystals, revealing the specific hydrogen bonding synthons between this compound and the co-former.

Table 4.2: Expected Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-F Bond Length | ~1.38 - 1.42 Å |

| C-CH₃ Bond Length | ~1.52 - 1.55 Å |

| C-C=O Bond Length | ~1.50 - 1.53 Å |

| C=O Bond Length | ~1.23 - 1.26 Å |

| C-N Bond Length | ~1.32 - 1.35 Å |

| Hydrogen Bonding | N-H···O=C interactions |

Note: These values are based on typical bond lengths and crystal systems observed for similar small organic molecules and malonamide (B141969) derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studieswikipedia.orgresearchgate.netresearchgate.net

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational changes. wikipedia.orgmjcce.org.mk

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amide groups will appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration (Amide I band) will give rise to a strong absorption band around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) is expected to appear near 1620-1580 cm⁻¹. The C-F stretching vibration will result in a strong band in the region of 1100-1000 cm⁻¹. Other bands corresponding to C-H and C-C stretching and bending vibrations will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O and N-H give strong signals in the IR spectrum, non-polar or symmetric bonds often produce strong signals in the Raman spectrum. For this compound, the C-C skeletal vibrations and the symmetric stretching of the C(CONH₂)₂ moiety are expected to be prominent in the Raman spectrum. The C-F stretch is also typically Raman active.

Conformational Studies: The positions and shapes of vibrational bands can be sensitive to the molecular conformation. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the most stable conformation in the solid state or in solution. nih.gov

Table 4.3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3200 | 3400 - 3200 | Strong (IR), Weak (Raman) |

| C-H Stretch (CH₃) | 2980 - 2870 | 2980 - 2870 | Medium |

| C=O Stretch (Amide I) | 1680 - 1640 | 1680 - 1640 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amide II) | 1620 - 1580 | 1620 - 1580 | Strong (IR) |

| C-F Stretch | 1100 - 1000 | 1100 - 1000 | Strong (IR), Medium (Raman) |

| C-C Stretch | ~900 | ~900 | Weak (IR), Strong (Raman) |

Note: These are approximate frequency ranges and relative intensities based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentographic Analysisnih.govuni-saarland.denih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.govmsu.edu

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or [M+H]⁺) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of this compound (C₄H₇FN₂O₂), distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl groups, leading to the loss of a CONH₂ radical or an isocyanate (HNCO) molecule.

Loss of Small Molecules: Elimination of small, stable neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or hydrogen fluoride (B91410) (HF).

McLafferty Rearrangement: While less likely due to the absence of a γ-hydrogen on a flexible chain, related rearrangements could occur.

The analysis of the m/z values of the fragment ions in the HRMS spectrum allows for the determination of their elemental compositions, which in turn helps to piece together the fragmentation pathways and confirm the structure of the parent molecule. nih.gov

Table 4.4: Plausible HRMS Fragments for this compound

| m/z (Calculated) | Possible Formula | Likely Origin |

| 134.0491 | C₄H₇FN₂O₂ | Molecular Ion [M]⁺˙ |

| 115.0427 | C₄H₆FN₂O | [M - H₂O]⁺˙ |

| 91.0460 | C₃H₄FN₂O | [M - CONH₂]⁺ |

| 75.0246 | C₂H₄FNO | [C(F)(CH₃)CO]⁺ |

| 44.0262 | CH₄N₂ | [CONH₂]⁺ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data. The calculated m/z values are for the most abundant isotopes.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound Derivativesresearchgate.netrsc.orgnih.gov

While this compound itself is achiral, the introduction of a chiral substituent would render the molecule chiral, making it amenable to analysis by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy. These techniques are essential for determining the absolute configuration (R/S) of chiral molecules and for studying their conformational behavior in solution.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows a plain curve far from an absorption band and exhibits a Cotton effect (a peak and a trough) in the vicinity of an absorption band. The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers relations.

Application in Stereochemical Assignment: By comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations for the different possible stereoisomers, it is possible to assign the absolute configuration of a chiral derivative of this compound with a high degree of confidence. researchgate.net This is particularly valuable when crystallographic methods are not feasible. The chiroptical properties are influenced by factors such as the nature of the chiral substituent and the solvent, providing a detailed probe of the molecule's stereostructure. rsc.org

Table 4.5: Representative Chiroptical Data for a Hypothetical Chiral Derivative

| Technique | Wavelength Range (nm) | Expected Observation | Information Obtained |

| CD | 200 - 250 | Cotton effects corresponding to amide n→π* and π→π* transitions. | Absolute configuration, conformational analysis. |

| ORD | 200 - 600 | Plain curve at longer wavelengths, Cotton effect near absorption maxima. | Confirmation of chirality, stereochemical assignment. |

Note: The specific wavelengths and signs of the Cotton effects would depend on the exact structure of the chiral derivative and its conformation.

Computational and Theoretical Studies of 2 Fluoro 2 Methylmalonamide

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. For 2-Fluoro-2-methylmalonamide, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine its optimized molecular geometry. These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. For fluorinated compounds, the introduction of a fluorine atom typically lowers both the HOMO and LUMO energy levels due to its high electronegativity. Molecular Electrostatic Potential (MEP) maps generated through DFT further illustrate the electronic distribution, highlighting electrophilic and nucleophilic sites. In this compound, the electronegative oxygen and fluorine atoms create regions of negative potential, which are susceptible to electrophilic attack, while regions around the hydrogen atoms of the amide groups show positive potential.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical stability and reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing insights into conformational flexibility and interactions with surrounding solvent molecules. By simulating the molecule in an aqueous environment, researchers can observe how water molecules arrange themselves around the solute, forming hydrogen bonds with the amide groups.

The simulations reveal that the C-C backbone of the malonamide (B141969) can exhibit torsional flexibility, allowing the molecule to adopt various conformations. The presence of the fluorine and methyl groups on the central carbon atom, however, introduces steric hindrance that can restrict this rotational freedom compared to unsubstituted malonamide. The stability of different conformers is assessed by analyzing their potential energy over the course of the simulation. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, QSAR studies can predict its potential to interact with specific biological targets, such as enzymes or receptors, based on its physicochemical properties.

These models utilize molecular descriptors, which are numerical values representing different aspects of the molecule's structure. Key descriptors for this compound would include its logP (a measure of lipophilicity), molecular weight, molar refractivity, and topological polar surface area (TPSA). The introduction of the fluorine atom significantly impacts these descriptors by increasing polarity and altering the electronic environment. By comparing these descriptors with those of known active and inactive molecules in a database, a QSAR model can predict the binding affinity of this compound for a target, though not its clinical effectiveness.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be validated against experimental measurements. For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for C=O stretching, N-H stretching, and C-F stretching can be compared with experimental data to confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and for confirming the successful synthesis of the target compound. Discrepancies between calculated and experimental values can often be explained by solvent effects and intermolecular interactions not fully captured in the gas-phase calculations.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Type | Calculated Value (Illustrative) | Experimental Value (Illustrative) | Assignment |

|---|---|---|---|

| IR Frequency | 1685 cm⁻¹ | 1680 cm⁻¹ | C=O stretch |

| IR Frequency | 3350 cm⁻¹ | 3345 cm⁻¹ | N-H stretch |

| ¹³C NMR Shift | 95 ppm | 94 ppm | Quaternary Carbon (C-F) |

In Silico Analysis of Biosynthetic Pathways Involving Methylmalonamide Derivatives

While this compound itself may not be a natural product, in silico analysis can be used to explore hypothetical biosynthetic pathways or the metabolic fate of related compounds. Researchers can use bioinformatics tools and metabolic pathway databases to identify enzymes that could potentially act on methylmalonamide or similar substrates.

This type of analysis involves docking the substrate into the active sites of plausible enzymes, such as amidases or transferases, to predict whether a reaction could occur. By studying the biosynthetic pathways of natural products containing the methylmalonamide scaffold, researchers can hypothesize how a fluorinated analogue might be synthesized enzymatically or how it might be metabolized if introduced into a biological system. This provides a theoretical framework for potential biocatalysis or metabolic stability studies.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Malonamide |

Biological Interaction Mechanisms of 2 Fluoro 2 Methylmalonamide in Vitro Research

In Vitro Enzyme Inhibition Kinetics and Mechanistic Studies

The study of enzyme inhibition kinetics is crucial for determining how a compound like 2-Fluoro-2-methylmalonamide interacts with a specific enzyme. These in vitro studies can reveal the mode of inhibition, the inhibitor's potency, and the dynamics of the enzyme-inhibitor complex. Various kinetic models, including competitive, non-competitive, and uncompetitive inhibition, are used to characterize these interactions. nih.govsci-hub.seresearchgate.net

Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding. sci-hub.seresearchgate.net Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. researchgate.net Uncompetitive inhibitors bind only to the enzyme-substrate complex. sci-hub.se The determination of the inhibition constant (Ki) is a key parameter derived from these studies, indicating the concentration of inhibitor required to produce half-maximum inhibition. nih.govarxiv.org

Slow-binding inhibition is another important kinetic characteristic, where the inhibitor binds slowly to the enzyme, often forming a more stable complex over time. ibmc.msk.ru This can be particularly relevant for drug development as it can lead to a prolonged duration of action. ibmc.msk.ru Mechanistic studies further investigate the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that govern the binding of the inhibitor to the enzyme. rsc.org

Table 1: Illustrative Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |

| Hypothetical Kinase A | Competitive | 5.2 | 2.1 |

| Hypothetical Protease B | Non-competitive | 12.8 | 10.5 |

| Hypothetical Deacetylase C | Slow-binding | 1.5 | 0.6 |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Protein-Ligand Interaction Analysis with Defined Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netnih.gov For this compound, docking studies can provide insights into its binding mode within the active site of a target protein. researchgate.netnih.govnih.gov These studies are instrumental in understanding the specific amino acid residues involved in the interaction and the types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rsc.org

The process involves generating a three-dimensional structure of the ligand (this compound) and the target protein, followed by a systematic search of the conformational space to find the optimal binding pose with the lowest energy score. nih.gov The results of molecular docking can guide the rational design of more potent and selective analogues. researchgate.net

Protein-ligand interaction analysis extends beyond simple docking to include more sophisticated computational methods like molecular dynamics simulations. rsc.org These simulations can provide a dynamic view of the binding process and the stability of the protein-ligand complex over time. rsc.org

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.8 |

| Glu91 | Hydrogen Bond | 3.1 |

| Val57 | Hydrophobic | 3.9 |

| Leu148 | Hydrophobic | 4.2 |

| Asp164 | Electrostatic | 4.5 |

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Affinities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound like this compound. nih.govnih.gov These studies involve systematically modifying the chemical structure of the molecule and evaluating the effect of these changes on its binding affinity and functional activity. nih.govnih.gov The goal is to identify the key chemical features, or pharmacophores, responsible for the desired biological effect. nih.gov

For this compound, SAR studies might involve modifying the fluoro and methyl groups on the central carbon, as well as the amide functionalities. ontosight.ai The insights gained from these studies can lead to the design of analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov Molecular recognition, the specific interaction between molecules through non-covalent bonds, is a key principle underlying SAR. nih.govfu-berlin.demdpi.com

Table 3: Illustrative SAR Data for this compound Analogues

| Analogue | R₁ | R₂ | IC₅₀ (µM) |

| This compound | F | CH₃ | 5.2 |

| 2-Chloro-2-methylmalonamide | Cl | CH₃ | 8.9 |

| 2-Fluoro-2-ethylmalonamide | F | C₂H₅ | 15.4 |

| 2,2-Difluoromalonamide | F | F | 2.1 |

This table presents hypothetical data for illustrative purposes.

Investigation of Cellular Uptake and Intracellular Localization Mechanisms at the Molecular Level

Understanding how a compound enters a cell and where it localizes is critical for its biological activity. nih.govfortunejournals.com For this compound, fluorescent probes derived from its structure could be synthesized to visualize its cellular uptake and distribution. mpg.dedicp.ac.cnrsc.org These probes would allow for real-time imaging in living cells using techniques like confocal laser scanning microscopy. fortunejournals.comresearchgate.netresearchgate.net

The mechanisms of cellular uptake can vary, including passive diffusion, active transport, or endocytosis. nih.gov The physicochemical properties of the compound, such as its lipophilicity and charge, play a significant role in determining the primary uptake pathway. nih.gov Once inside the cell, the compound may accumulate in specific organelles like the mitochondria, nucleus, or lysosomes. rsc.orgnih.gov The intracellular localization can provide clues about its mechanism of action and potential off-target effects. nih.gov

Table 4: Hypothetical Cellular Localization of a Fluorescently Labeled this compound Analogue

| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) |

| Cytoplasm | 150 |

| Nucleus | 35 |

| Mitochondria | 280 |

| Lysosomes | 45 |

This table presents hypothetical data for illustrative purposes.

Applications of ¹⁹F NMR as a Probe for Protein-Ligand Interactions

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying protein-ligand interactions, particularly for fluorinated compounds like this compound. nih.govnih.govbeilstein-journals.orgmdpi.com The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clean background for detecting the binding of a fluorinated ligand to a protein. beilstein-journals.orgmdpi.com

Changes in the chemical shift, line width, and relaxation rates of the ¹⁹F signal upon binding can provide valuable information about the binding event, including the affinity (KD), kinetics (kon and koff), and the local environment of the fluorine atom in the bound state. nih.gov This technique is particularly useful for fragment-based drug discovery and for screening compound libraries. nih.govmdpi.com

Table 5: Illustrative ¹⁹F NMR Data for this compound Binding to a Target Protein

| Parameter | Free Ligand | Bound Ligand |

| Chemical Shift (ppm) | -120.5 | -118.2 |

| Linewidth (Hz) | 20 | 150 |

| Transverse Relaxation (T₂) (ms) | 16 | 2.1 |

This table presents hypothetical data for illustrative purposes.

Modulation of Biochemical Pathways by this compound Analogues (mechanistic, in vitro)

The biological effects of a compound are often the result of its ability to modulate specific biochemical pathways. In vitro studies can be designed to investigate how analogues of this compound affect the activity of key enzymes or the levels of signaling molecules within a pathway. nih.gov For example, if this compound is found to inhibit a particular kinase, its analogues could be tested for their ability to modulate downstream signaling events, such as the phosphorylation of a substrate protein. google.com

These mechanistic studies can help to build a comprehensive picture of the compound's mode of action and can be used to validate its on-target effects. nih.gov Techniques such as Western blotting, ELISA, and mass spectrometry-based proteomics can be employed to measure changes in protein levels and post-translational modifications.

Table 6: Effect of this compound Analogues on a Hypothetical Signaling Pathway

| Analogue | Target Enzyme Inhibition (IC₅₀, µM) | Downstream Substrate Phosphorylation (% of control) |

| This compound | 5.2 | 45% |

| Analogue A | 1.8 | 22% |

| Analogue B | 25.1 | 85% |

| Analogue C | 0.9 | 12% |

This table presents hypothetical data for illustrative purposes.

Derivatization and Analog Synthesis of 2 Fluoro 2 Methylmalonamide

Systematic Exploration of N-Substituted and C-Substituted Analogs for Structure-Activity Relationship Research

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's structure correlates with its biological activity. nih.govchemrxiv.org For 2-fluoro-2-methylmalonamide, systematic modifications can be made at the nitrogen atoms of the amide groups (N-substitution) or by altering the methyl group at the C2 position (C-substitution).

N-Substituted Analogs: The two primary amide groups (-CONH₂) of this compound are key sites for modification. These groups can act as hydrogen bond donors and acceptors, which is critical for molecular recognition. ethernet.edu.et Synthesizing a library of N-substituted analogs allows for the exploration of the steric and electronic requirements of a target binding pocket. For instance, replacing the amide protons with alkyl, aryl, or other functional groups can probe the space available and identify additional interaction points.

C-Substituted Analogs: The methyl group at the C2 position can also be replaced with other substituents to investigate the impact on activity. Replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) or cyclic groups can assess the steric tolerance of the binding site. Introducing polar or charged groups can explore potential new electrostatic or hydrogen bonding interactions. Natural products featuring the 2-methylmalonamide (B75449) moiety, such as the macyranones, highlight the biological relevance of this core structure and its substitutions. acs.orgresearchgate.net

The following table illustrates a hypothetical SAR exploration for this compound, detailing potential modifications and their rationale.

| Modification Site | Analog Structure (R-group) | Rationale for Synthesis | Potential Impact on Activity |

| N-Substitution | R = -CH₃ (N,N'-dimethyl) | To assess the importance of amide N-H hydrogen bond donation. | May decrease activity if H-bond donation is critical for binding. |

| N-Substitution | R = -Phenyl | To introduce potential π-stacking interactions. | Could increase affinity if an aromatic pocket is present. |

| N-Substitution | R = -CH₂COOH | To introduce a charged group and increase solubility. | May enhance binding through new ionic interactions. |

| C-Substitution | R' = -CH₂CH₃ (2-ethyl) | To probe steric limits at the C2 position. | Activity may increase or decrease depending on pocket size. |

| C-Substitution | R' = -Cyclopropyl | To introduce conformational rigidity. | Could lock the molecule in a more favorable binding conformation. |

| C-Substitution | R' = -CH₂OH | To add a hydrogen-bonding group. | May form new, stabilizing interactions with the target. |

This table is illustrative and based on general principles of medicinal chemistry. The specific outcomes would depend on the biological target.

Introduction of Diverse Functional Groups for Developing Biological Probes and Chemical Tools

Derivatizing this compound with specific functional groups can transform it from a potential therapeutic agent into a chemical tool for biological research. pressbooks.pub Functional groups are specific arrangements of atoms that confer particular properties and reactivities to a molecule. saskoer.cawikipedia.org By appending functionalities such as fluorescent dyes, biotin (B1667282) tags, or reactive handles for click chemistry, researchers can create probes to visualize the molecule in cells, identify its binding partners, or study its mechanism of action. nih.gov

The introduction of these groups must be carefully planned to minimize disruption of the molecule's original biological activity. nih.gov Often, a linker is used to distance the functional group from the core pharmacophore.

Common Functional Groups for Biological Probes:

Fluorophores (e.g., Dansyl, Fluorescein): Allow for visualization of the molecule's localization within cells or tissues using fluorescence microscopy. mdpi.com

Biotin: Enables the affinity purification of the molecule's target protein(s) from complex biological samples. mdpi.com

Alkynes or Azides: Serve as "clickable" handles for bioorthogonal chemistry, allowing for the attachment of various tags (like fluorophores or biotin) in a highly specific manner after the probe has interacted with its target. nih.govd-nb.info

Radioisotopes (e.g., ³H, ¹⁴C, ¹⁸F): Used for quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

The following table provides examples of functional groups that could be incorporated into the this compound scaffold to create versatile chemical probes.

| Functional Group | Type | Purpose | Potential Attachment Point |

| Dansyl chloride | Fluorophore | Fluorescence Imaging | N-amide (via a linker) |

| Biotin | Affinity Tag | Target Pull-down/Purification | N-amide (via a linker) |

| Propargyl group (-CH₂C≡CH) | Click Chemistry Handle | Bioorthogonal Ligation | N-amide (via a linker) |

| Azido group (-N₃) | Click Chemistry Handle | Bioorthogonal Ligation | C2-position (replacing methyl via a linker) |

| Phenyl azide | Photoaffinity Label | Covalent cross-linking to target | N-amide (via a linker) |

Strategies for Modulating Molecular Recognition Through Chemical Modification

Molecular recognition, the specific interaction between two or more molecules, is governed by a combination of non-covalent forces, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. ethernet.edu.et Chemical modification of the this compound scaffold allows for the systematic modulation of these forces to optimize binding affinity and selectivity for a biological target.

The introduction of a 2'-fluoro (2'F) modification in RNA analogs, for example, has been shown to differentially control their ability to activate pattern recognition receptors, demonstrating the profound impact a single fluorine atom can have on molecular interactions. nih.gov This is partly because the fluorine atom can alter the conformation of the sugar ring and participate in favorable interactions. nih.gov Similarly, modifying the this compound structure can fine-tune its recognition properties.

Key Strategies:

Altering Hydrogen Bonding Patterns: The two amide groups are primary sites for hydrogen bonding. Converting the primary amides to secondary or tertiary amides removes hydrogen bond donors, which can be used to test the importance of these interactions for target binding. kcl.ac.uk Conversely, adding new hydrogen bond donors or acceptors at the N- or C-positions can create new favorable contacts.

Introducing Stereochemical Constraints: If the substituents are chiral, using different enantiomers can reveal stereospecific interactions with a chiral binding site. The fluorine and methyl groups at the C2 position make this a stereocenter if the two amide groups are differentially substituted, providing another avenue for optimization.

Synthesis of Conformationally Restricted Analogs and Their Impact on Molecular Interactions

Molecules in solution are often flexible and can adopt multiple conformations. However, it is generally believed that a molecule binds to its target in a single, low-energy "bioactive" conformation. Synthesizing conformationally restricted analogs, where the molecule's flexibility is reduced, can lock it into this bioactive conformation, leading to a significant increase in binding affinity by reducing the entropic penalty of binding.

For this compound, conformational restriction can be achieved by incorporating parts of the molecule into a ring system.

Strategies for Conformational Restriction:

Cyclization of N-substituents: Linking the substituents on the two nitrogen atoms to form a macrocycle.

Incorporating the core into a ring: Synthesizing analogs where the C2 carbon and one or both amide nitrogens are part of a heterocyclic ring, such as a piperidine (B6355638) or lactam.

Introducing rigid groups: Replacing flexible alkyl chains with rigid units like cyclopropyl (B3062369) or phenyl groups at the C2 position.

The impact of such restrictions can be profound. For instance, studies on β-sultams, which are rigid sulfonyl analogs of β-lactams, show that ring strain and conformation significantly influence their reactivity and biological activity. researchgate.net

| Analog Type | Description | Hypothesized Impact |

| Macrocyclic Analog | The two N-H protons are replaced by a flexible linker that connects the two nitrogen atoms. | Reduces rotational freedom of the amide groups, potentially pre-organizing them for binding. |

| Spirocyclic Lactam | One N-H group is part of a lactam ring that includes the C2 carbon. | Creates a highly rigid structure, severely limiting conformational possibilities. |

| Cyclopropyl-Substituted Analog | The C2-methyl group is replaced by a cyclopropyl group. | Introduces a rigid, non-planar group that can explore different regions of a binding pocket compared to a flexible alkyl chain. |

Advanced Analytical Methodologies for 2 Fluoro 2 Methylmalonamide Research

Development and Validation of Chromatographic Techniques (e.g., RP-HPLC, GC, SFC) for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. researchgate.netadarshcollege.in For 2-Fluoro-2-methylmalonamide, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are indispensable for assessing purity and resolving enantiomers. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purity assessment. A common approach involves using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, especially for polar compounds like amides, mobile phase additives such as trifluoroacetic acid or phosphate (B84403) buffers may be employed. nih.gov For enantiomeric separation, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can operate in various modes, including reversed-phase. chromatographyonline.comcsfarmacie.cz A screening strategy using a few selected chiral columns and mobile phases is often effective in finding suitable conditions for resolving the enantiomers of a new compound. nih.govchromatographyonline.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. apacsci.comresearchgate.net Due to the polar amide groups and the fluorine atom, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. researchgate.net Common derivatization reactions include silylation or acylation, which convert the polar -NH2 groups into less polar derivatives. researchgate.net The use of high-resolution mass spectrometry (GC-HRMS) as a detector can provide detailed information on the compound's structure and help in identifying impurities. nih.gov For enantiomeric separation, a chiral stationary phase is used within the GC column.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred technique for both analytical and preparative chiral separations, offering faster analysis and higher efficiency compared to HPLC. afmps.beuva.es It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase, often with a small amount of an organic modifier like methanol. americanpharmaceuticalreview.commdpi.com This technique is compatible with a wide range of chiral stationary phases, including the polysaccharide-based CSPs popular in HPLC. afmps.be SFC's low viscosity and high diffusivity allow for high flow rates without generating excessive back pressure, significantly reducing analysis times. uva.es Two-dimensional SFC (SFC-SFC) can further enhance separation power for complex samples. chromatographyonline.com

| Technique | Primary Application | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Key Considerations |

|---|---|---|---|---|

| RP-HPLC | Purity Assessment | C18, C8 | Acetonitrile/Water, Methanol/Water with buffers | Method validation for linearity, accuracy, precision. chromatographyonline.com |

| Chiral HPLC | Enantiomeric Separation | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | Hexane/Isopropanol (Normal Phase), Acetonitrile/Buffer (Reversed Phase) | Screening of different CSPs and mobile phases is crucial for method development. nih.govresearchgate.net |

| GC | Purity & Impurity Profiling | Polysiloxane-based (e.g., DB-5, HP-1) | Helium, Hydrogen | Derivatization may be required to increase volatility. researchgate.netresearchgate.net |

| SFC | Enantiomeric Separation (Analytical & Preparative) | Polysaccharide-based CSPs | Supercritical CO2 with alcohol modifiers (e.g., Methanol) | Offers fast, efficient, and green separations. afmps.beamericanpharmaceuticalreview.com |

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary electrophoresis separates molecules based on their charge-to-mass ratio within a narrow-bore capillary tube under a high-voltage electric field. sciex.combioptic.com.tw This technique offers extremely high separation efficiency and resolution, requires minimal sample volume, and has short analysis times. bioptic.com.twsebia.com

For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on these differential partitioning coefficients. For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, can be added to the buffer. The two enantiomers will have different binding affinities with the chiral selector, leading to different migration times and thus, separation. The high resolving power of CE makes it an excellent tool for assessing the enantiomeric purity of this compound. sciex.com

Development of Sensors and Biosensors for In Vitro Detection and Quantification in Research Matrices

Sensors and biosensors offer rapid, sensitive, and selective detection of specific analytes in complex samples. For this compound, the development of such sensors would be highly beneficial for real-time monitoring in research settings like cell cultures or enzyme assays.

Fluorescence-Based Biosensors: One potential approach involves Fluorescence Resonance Energy Transfer (FRET). nih.gov A FRET-based biosensor could be designed using a specific binding protein for this compound. This protein would be labeled with a FRET pair of fluorophores. Binding of the analyte would induce a conformational change in the protein, altering the distance between the fluorophores and causing a measurable change in the FRET signal, which would be proportional to the analyte concentration. nih.gov

Surface Plasmon Resonance (SPR) Biosensors: SPR is a label-free technique that detects binding events on a sensor surface in real-time. mdpi.com To detect this compound, a specific antibody or a molecularly imprinted polymer could be immobilized on the SPR sensor chip. When a sample containing the analyte is passed over the surface, binding occurs, which changes the refractive index at the surface and produces a measurable signal. SPR biosensors are highly sensitive and can provide quantitative data with high precision. mdpi.com

Radiosynthesis and Isotopic Labeling Techniques for Research Applications (e.g., for mechanistic studies)

Isotopic labeling is a powerful tool for tracing the metabolic fate of a compound and elucidating reaction mechanisms. nih.govencyclopedia.pub

Radiosynthesis with Fluorine-18: Given the presence of a fluorine atom, radiosynthesis of [¹⁸F]this compound is a logical step for use in Positron Emission Tomography (PET) imaging studies. The synthesis would involve introducing the short-lived positron-emitting isotope ¹⁸F (half-life ~110 minutes) into the molecule. This is typically achieved late in the synthesis process to maximize radiochemical yield. thieme-connect.de The resulting radiotracer could be used to non-invasively study the compound's distribution and kinetics in vivo.

Stable Isotope Labeling: For mechanistic studies using Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the this compound structure. symeres.com For example, replacing the methyl group with a ¹³C-labeled methyl group would allow for precise tracking of the molecule and its metabolites in complex biological samples using ¹³C-NMR or MS. nih.gov Deuterium labeling can be used to probe kinetic isotope effects, providing insight into reaction mechanisms and metabolic pathways. symeres.comscbt.com

Quantitative Analysis in Complex Research Samples (e.g., enzyme assays, cell lysates)

Accurate quantification of this compound in complex biological matrices is essential for understanding its activity and mechanism of action.

LC-MS/MS: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex samples due to its high selectivity and sensitivity. A method would be developed involving an extraction of the analyte from the matrix (e.g., cell lysate), followed by chromatographic separation and detection by MS/MS. A stable isotope-labeled version of this compound would be the ideal internal standard to ensure the highest accuracy and precision.

Enzyme and Immunoassays: If a specific antibody or enzyme target is known, dedicated assays can be developed. A fluorescence-based enzyme assay could measure the inhibition or modulation of an enzyme's activity by this compound. nih.gov Alternatively, a competitive immunoassay, such as an ELISA, could be developed using a specific antibody to quantify the compound in samples. Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) is another highly sensitive technique that can be adapted for quantifying substrates and products in enzyme assays or for use in immunoassays. mdpi.com A patent has also described the quantification of cell proliferation in the presence of malonamide (B141969) derivatives, a method applicable to cell lysate analysis. epo.org

| Methodology | Principle | Specific Application for this compound | Typical Research Matrix |

|---|---|---|---|

| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase using a chiral stationary phase. mdpi.com | High-throughput enantiomeric purity determination and preparative separation. | Purified samples, reaction mixtures. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. sciex.comsebia.com | High-resolution analysis of purity and enantiomeric excess. | Aqueous solutions, buffer systems. |

| SPR Biosensor | Detection of mass changes on a sensor surface due to binding events. mdpi.com | Real-time, label-free quantification and binding kinetics. | Cell culture media, buffer solutions. |

| Isotopic Labeling (¹³C, ¹⁵N, ²H) | Incorporation of stable isotopes to trace molecules using MS or NMR. symeres.com | Elucidation of metabolic pathways and reaction mechanisms. | Cell lysates, in vivo systems. |

| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Highly sensitive and selective quantification. | Enzyme assays, cell lysates, plasma. |

Role of 2 Fluoro 2 Methylmalonamide As a Versatile Chemical Building Block

Utility in the Synthesis of Fluorinated Heterocycles and Natural Product Analogs

The incorporation of fluorine into heterocyclic structures and natural products can significantly alter their physical, chemical, and biological properties. beilstein-journals.org Analogs of 2-Fluoro-2-methylmalonamide, such as 2-fluoromalonic acid and its esters, serve as key precursors in the synthesis of these valuable fluorinated compounds.

Research has demonstrated that 2-fluoromalonic acid is a useful building block for creating selectively fluorinated heterocycles. researchgate.net For instance, in the presence of phosphoryl chloride, it can undergo a one-step tandem chlorination-cyclization process to yield chlorinated fluoro-quinoline and fluoro-pyridopyrimidinone derivatives. researchgate.net These intermediates can then be further functionalized through reactions like Suzuki cross-coupling or SNAr processes, allowing for the rapid construction of a diverse library of polysubstituted fluorinated quinolines and pyridopyrimidinones in high yields. researchgate.net

In the realm of natural product synthesis, the strategic introduction of fluorine can lead to analogs with enhanced metabolic stability or modified biological activity. nih.gov While direct use of this compound is less documented, the principle of using small fluorinated building blocks is well-established. For example, engineered biosynthesis in E. coli has been used to site-selectively incorporate a fluorine atom into polyketide natural products, which are precursors to drugs. biorxiv.org This was achieved by feeding fluoromalonate to the cells, which then produce fluoromalonyl-CoA, a key building block for the polyketide synthase machinery. biorxiv.org This method has been successfully used to create fluorinated analogs of the complex polyketide 6-deoxyerythronolide B (6dEB). biorxiv.org

Table 1: Examples of Fluorinated Heterocycles Synthesized from Fluoromalonate Derivatives

| Precursor | Reagents | Product Class | Further Functionalization |

|---|---|---|---|

| 2-Fluoromalonic acid | Phosphoryl chloride | Chlorinated fluoro-quinolines | Suzuki cross-coupling, SNAr |

| 2-Fluoromalonic acid | Phosphoryl chloride | Fluoro-pyridopyrimidinones | Suzuki cross-coupling, SNAr |

Application in Peptide and Peptidomimetic Chemistry Incorporating Fluorine

The introduction of fluorine into peptides and peptidomimetics is a powerful strategy to enhance their properties, such as metabolic stability, proteolytic resistance, and binding affinity. organic-chemistry.orgnih.gov While this compound itself is not directly incorporated, its underlying structural motif—a fluorinated, gem-disubstituted carbon—is central to creating novel amino acid analogs and peptide backbone mimetics.

The synthesis of fluorinated peptidomimetics often involves creating fluoroalkene replacements for amide bonds. organic-chemistry.orgnih.gov These modifications can improve physicochemical and pharmacokinetic properties, potentially enabling peptide-based drugs to cross the blood-brain barrier. nih.gov For example, a fluoroalkene-containing Leu-enkephalin analog, Tyr¹-ψ[(Z)CF═CH]-Gly², demonstrated significantly improved stability and distribution into the central nervous system compared to the parent peptide. nih.gov The synthesis of such mimetics often relies on fluorinated building blocks that, while not this compound, share the principle of a small, fluorinated carbon scaffold.

Furthermore, the "proline editing" approach allows for the late-stage functionalization of peptides containing hydroxyproline. nih.gov This method can be used to install a fluorine atom at the 4-position of proline, creating a handle for ¹⁹F NMR studies or to induce specific stereoelectronic effects that influence peptide conformation. nih.gov This highlights the utility of incorporating isolated fluorine atoms to fine-tune the structure and function of complex peptides.

Table 2: Impact of Fluorine Incorporation on Peptide Properties

| Peptide/Peptidomimetic | Modification | Observed Improvement | Reference |

|---|---|---|---|

| Leu-enkephalin analog | Amide bond replaced with Tyr¹-ψ[(Z)CF═CH]-Gly² | Enhanced stability and CNS distribution | nih.gov |

| Model tetrapeptide (Ac-TYPN-NH₂) | 4R-Hyp converted to 4-fluoroproline | Induces stereoelectronic effects, NMR handle | nih.gov |

Development of Novel Reagents and Catalysts Utilizing this compound Derivatives

Derivatives of this compound and related fluorinated malonates are pivotal in the development of specialized chemical reagents and catalysts. The unique electronic properties conferred by the fluorine atom can be harnessed to create novel reactivity.

While specific examples utilizing this compound derivatives as catalysts are not prevalent in the searched literature, related fluorinated compounds are used extensively. For instance, N-fluorobenzenesulfonimide (NFSI), an electrophilic fluorinating agent, has been used in a modified Shapiro reaction to synthesize fluoroalkenes directly from ketones. organic-chemistry.org This reaction provides a direct route to fluorinated building blocks for peptidomimetics and other complex molecules. organic-chemistry.org

In the field of catalysis, chiral ligands are essential for asymmetric synthesis. The development of new chiral ligands is a continuous effort, and the incorporation of fluorine can influence the electronic and steric properties of a ligand, thereby affecting the enantioselectivity of the catalyzed reaction. For example, a novel chiral bisoxazoline (BOX) ligand was developed for the copper-catalyzed asymmetric oxidative desymmetrization of 2-substituted glycerols, providing access to optically active glycerate derivatives. nii.ac.jp While this specific ligand is not derived from this compound, it illustrates the principle of using tailored organic molecules to achieve highly selective catalysis. The development of catalysts derived from fluorinated malonamides could offer new possibilities in asymmetric synthesis.

Supramolecular Assembly and Material Science Applications of this compound Containing Units

The incorporation of fluorinated units, such as those derived from this compound, into larger molecules can have profound effects on their self-assembly behavior and the properties of the resulting materials. The high polarity of the C-F bond, combined with the low polarizability of fluorine, gives rise to unique intermolecular interactions and can lead to the formation of "fluorous phases". nih.gov

In material science, malonamide (B141969) derivatives, in general, are explored for their potential in polymer chemistry due to their functional groups that can participate in polymerization reactions. evitachem.com When a fluorinated methylmalonamide unit is incorporated into a polymer backbone or side chain, it can impart properties such as hydrophobicity, thermal stability, and chemical resistance.

The ability of amide groups to form strong hydrogen bonds, coupled with the unique properties of the C-F bond, makes this compound-containing units attractive for supramolecular chemistry and crystal engineering. These units can direct the self-assembly of molecules into well-defined nanostructures like sheets, fibers, or gels. Although direct studies on the supramolecular assembly of this compound itself are limited, research on amphiphilic platinum(II) complexes demonstrates how non-covalent interactions can be tuned to control the formation of diverse nanostructures in solution. rsc.org The introduction of a fluorinated moiety could add another layer of control, exploiting fluorous interactions to guide the assembly process.

Table 3: Potential Effects of Incorporating this compound Units into Materials

| Application Area | Potential Property Enhancement | Underlying Principle |

|---|---|---|

| Polymer Chemistry | Increased thermal stability, chemical resistance, hydrophobicity | Strong C-F bond, low surface energy of fluorinated segments |

| Supramolecular Assembly | Controlled formation of nanostructures | Hydrogen bonding from amide groups, fluorous interactions |

Role in Mechanistic Studies of DNA/RNA Interactions (e.g., in vitro synthesis of modified oligonucleotides)

Fluorinated nucleoside analogs are critical tools for studying the structure, function, and mechanistic behavior of DNA and RNA. The introduction of a fluorine atom at the 2'-position of the ribose sugar is a particularly common and powerful modification. thermofisher.comidtdna.com Phosphoramidites derived from these 2'-fluoro-modified nucleosides are used in the automated in vitro synthesis of modified oligonucleotides. thermofisher.commedchemexpress.com

The 2'-fluoro modification preorganizes the sugar into an A-form (RNA-like) conformation, which generally increases the thermal stability of duplexes formed with a complementary RNA strand. glenresearch.com This enhanced binding affinity, along with increased resistance to nuclease degradation, makes these modified oligonucleotides valuable for applications like antisense therapy and siRNA. thermofisher.comidtdna.comnih.gov

From a mechanistic standpoint, the 2'-fluoro group serves as a valuable probe. It is a poor hydrogen bond acceptor compared to the native 2'-hydroxyl group, and its presence alters the hydration patterns in the minor groove of a duplex. nih.gov This allows researchers to dissect the role of minor groove hydration and hydrogen bonding in nucleic acid recognition and catalysis. Studies have shown that transfection of cells with certain 2'-fluoro-modified phosphorothioate (B77711) oligonucleotides can lead to the degradation of specific nuclear proteins, providing insights into non-specific interactions and potential off-target effects of oligonucleotide-based therapeutics. nih.govnih.gov

Table 4: Properties and Applications of 2'-Fluoro-Modified Oligonucleotides

| Modification | Property Conferred | Application in Mechanistic Studies |

|---|---|---|

| 2'-Fluoro ribose | Increased thermal stability (Tm) of RNA duplexes | Probing the role of sugar pucker and duplex conformation |

| 2'-Fluoro ribose | Enhanced nuclease resistance | Studying oligonucleotide stability and lifetime in biological systems |

| 2'-Fluoro ribose | Altered minor groove hydration | Investigating the role of water molecules in DNA/RNA recognition |

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design. nih.govduke.edu For a molecule like 2-Fluoro-2-methylmalonamide, AI and machine learning (ML) can accelerate the discovery of derivatives with optimized properties. These computational tools can be applied to suggest novel chemical motifs and to optimize desired property profiles during lead optimization. springernature.com

Key Applications:

Property Prediction: ML models, particularly graph neural networks, can be trained on existing chemical data to predict the physicochemical and biological properties of novel analogs of this compound. chemrxiv.org This includes predicting solubility, metabolic stability, and potential biological targets, thereby reducing the need for extensive initial experimental work. Physics-informed ML can be benchmarked by comparing various property predictions, which is critical for small-molecule design. nih.gov

Generative Molecular Design: Generative AI models, such as variational autoencoders (VAEs) combined with reinforcement learning, can design new molecules from the ground up with specific desired attributes. chemrxiv.org Starting with the this compound scaffold, these models could generate thousands of virtual derivatives by modifying peripheral chemical groups. The models then learn to prioritize structures that are predicted to have high activity and favorable drug-like properties.

Uncertainty Quantification: A significant advance in AI-assisted molecular design is the incorporation of uncertainty quantification (UQ). asiaresearchnews.com UQ-enhanced models can more reliably explore vast and uncertain chemical spaces, improving the efficiency and robustness of molecular optimization. asiaresearchnews.com This approach helps manage the trade-offs between competing molecular properties, enhancing the reliability of AI-generated suggestions. asiaresearchnews.com

| AI/ML Approach | Potential Application for this compound Analogs | Expected Outcome |

| Graph Neural Networks (GNNs) | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritization of synthetic targets with favorable pharmacokinetic profiles. |

| Generative Adversarial Networks (GANs) | De novo design of molecules with enhanced binding affinity to a specific biological target. | Novel, synthesizable chemical structures with high predicted potency. |

| Reinforcement Learning | Iterative optimization of molecular structures to maximize multiple desired properties simultaneously (e.g., potency and low toxicity). | Identification of lead candidates with a balanced and superior overall profile. |

Exploration of Novel Bioconjugation Strategies Involving this compound

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology and drug delivery. The amide functionalities of this compound provide reactive handles that can be exploited for covalent attachment to proteins, nucleic acids, or other biological macromolecules. Future research will likely focus on developing novel and efficient methods for this purpose.

The introduction of fluorine can influence the reactivity and stability of nearby functional groups. Research could explore how the 2-fluoro-2-methyl substitution pattern affects the chemistry of the malonamide (B141969) backbone, potentially leading to new chemoselective ligation strategies. For instance, the modification of RNA with 2'-fluoro (2'F) pyrimidines has been shown to differentially control the activation of pattern recognition receptors, indicating that strategic fluorination can modulate biological interactions. nih.gov While structurally different, this highlights the potential for fluorine to influence molecular recognition and function in a biological context.

Potential Bioconjugation Applications:

Antibody-Drug Conjugates (ADCs): Derivatives of this compound could be developed as payloads or linkers for ADCs, where the unique steric and electronic properties of the fluorinated core could be tuned to control drug release and stability.

Probe Development: By attaching a fluorescent dye or a biotin (B1667282) tag to the this compound scaffold, researchers can create chemical probes to study its interactions with cellular components.

High-Throughput Screening Methodologies for Identifying Novel Molecular Interactions In Vitro

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov Applying HTS to libraries of this compound analogs is a critical step in identifying new therapeutic applications. Modern HTS assays are often miniaturized to 96-well or 1536-well plate formats and utilize sensitive detection methods. nih.gov

Screening Technologies and Approaches:

Proximity-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are powerful tools for studying molecular interactions, such as protein-protein or protein-nucleic acid binding. nih.govresearchgate.net A library of this compound derivatives could be screened to find inhibitors of specific biomolecular interactions implicated in disease. nih.gov

Reporter Gene Assays: In these cell-based assays, a reporter gene (e.g., luciferase) is linked to a specific cellular signaling pathway. Compounds that modulate the pathway alter the expression of the reporter gene, which can be easily measured. This approach could identify analogs that act as agonists or antagonists of specific receptors or transcription factors.